Cesium acetate

CAS No.: 3396-11-0

Cat. No.: VC2443038

Molecular Formula: C2H4CsO2

Molecular Weight: 192.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3396-11-0 |

|---|---|

| Molecular Formula | C2H4CsO2 |

| Molecular Weight | 192.96 g/mol |

| IUPAC Name | cesium;acetate |

| Standard InChI | InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4); |

| Standard InChI Key | ISOFMMPYICGGSC-UHFFFAOYSA-N |

| SMILES | CC(=O)[O-].[Cs+] |

| Canonical SMILES | CC(=O)O.[Cs] |

Introduction

Chemical and Physical Properties

Identification and Structure

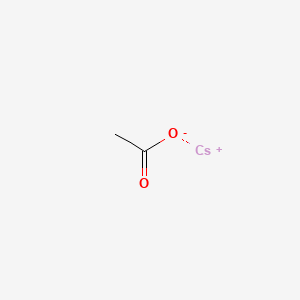

Cesium acetate possesses a simple structure consisting of cesium cations (Cs⁺) and acetate anions (CH₃COO⁻). The compound's properties and behavior are influenced by both the large cesium ion and the versatile acetate functional group.

| Parameter | Value |

|---|---|

| Chemical Name | Cesium Acetate |

| Synonyms | Caesium acetate, Acetic acid cesium salt, Cesium ethanoate |

| Molecular Formula | C₂H₃CsO₂ or CH₃COOCs |

| CAS Number | 3396-11-0 |

| MDL Number | MFCD00013056 |

| Molecular Weight | 191.95 g/mol |

| SMILES Notation | CC(=O)[O-].[Cs+] |

| InChI Key | ZOAIGCHJWKDIPJ-UHFFFAOYSA-M |

Physical Properties

Cesium acetate appears as a white crystalline powder or solid and exhibits several distinct physical properties that contribute to its utility in various applications.

| Property | Value |

|---|---|

| Appearance | White crystalline powder/solid |

| Melting Point | 194°C |

| Boiling Point | 945°C |

| Density | 2.423 g/cm³ |

| pH (50g/l, 25°C) | 5.0-9.0 |

| Solubility | Soluble in water and DMSO |

| Water Solubility | 945.1 g/100 g (-2.5°C); 1345.5 g/100 ml (88.5°C) |

| Physical State | Solid at room temperature |

| Stability | Hygroscopic |

The compound's high solubility in water is particularly notable, with solubility reaching 1345.5 g/100 ml at elevated temperatures (88.5°C) . This property makes it valuable in applications requiring concentrated solutions of cesium ions.

Synthesis and Preparation

Several methods exist for synthesizing cesium acetate, with the most common approaches involving the reaction of cesium-containing precursors with acetic acid:

A laboratory-scale preparation method involves stirring a solution of cesium carbonate in dry methanol, followed by the addition of acetic acid. After approximately one hour, the methanol is removed under reduced pressure to yield cesium acetate as a white solid .

Applications

Organic Synthesis

Cesium acetate serves as a valuable reagent in various organic synthesis pathways, with applications including:

-

Perkin Reaction: It is particularly effective in the Perkin synthesis, which involves the condensation of aromatic aldehydes with fatty acids to form unsaturated cinnamic-type acids. Replacing the traditionally used sodium acetate with cesium acetate has demonstrated significant improvement in reaction yields—by up to 10 times in some cases .

-

Stereochemical Inversion: Commonly employed to invert the stereochemistry of secondary alcohols. After converting the alcohol to a leaving group (such as a mesylate), direct SN2 substitution with the acetate produces the O-acetate with inverted stereochemistry .

-

Glycosylation Reactions: Research demonstrates its utility in promoting glycosylation reactions, particularly in the synthesis of beta-pyranosyladenine nucleosides, which are potentially valuable in nucleic acid research and drug development .

Materials Science and Energy Applications

Cesium acetate has emerged as a critical component in advanced materials and energy applications:

-

Perovskite Solar Cells: Recent research highlights the beneficial effects of cesium acetate in perovskite solar cell fabrication:

-

When incorporated as a dopant in formamidinium lead tri-halide perovskite (FAPbI₃) solar cells, it reduces hysteresis phenomena and enhances operational and thermal stability in ambient conditions .

-

The cesium cation (Cs⁺) leads to relaxation of strain in the perovskite layer .

-

The acetate anion (CH₃COO⁻) forms a strong intermediate phase with PbI₂, facilitating the intercalation process in sequential deposition methods .

-

-

Photocatalytic Materials: Cesium acetate has demonstrated remarkable effects in enhancing photocatalytic properties:

-

Zeolite Catalysts: Studies have investigated the role of cesium acetate in enhancing the catalytic properties of zeolites for butene isomerization, with Raman spectroscopy elucidating the interaction between cesium ions and the zeolite framework .

Analytical and Industrial Applications

-

Mass Spectrometry: Serves as a reagent in various analytical techniques, including mass spectrometry, where it enhances the ionization processes and improves the accuracy of molecular weight determination .

-

Petroleum Industry: Occasionally used in petroleum drilling fluids as an alternative to cesium formate. Its high density makes it valuable in high-pressure drilling operations .

-

Buffer Solutions: Employed in the preparation of buffer solutions for biochemical experiments, where maintaining optimal pH levels is crucial for enzyme activity .

Recent Research Findings

Advances in Perovskite Solar Cell Technology

Research published in the Royal Society of Chemistry's Nanoscale journal demonstrates that incorporating small amounts of cesium acetate can effectively stabilize FAMAPbI₃ under thermal and light illumination stress . The key findings include:

-

The addition of cesium acetate reduces trap density in the resulting perovskite layers and extends their carrier lifetime.

-

Cesium acetate-modified perovskite solar cells exhibit:

-

Reduced hysteresis phenomena

-

Enhanced operational stability

-

Improved thermal stability in ambient conditions

-

-

The mechanism involves:

Photocatalytic Applications

Research on cesium acetate-assisted doping of graphitic carbon nitride has revealed significant enhancements in multifunctional photocatalysis :

-

Doping Mechanism: Low-melting cesium acetate converts rapidly into a flow phase with significantly increased surface area at lower temperatures, allowing better penetration into the carbon nitride framework.

-

Performance Improvements:

-

The optimized cesium-doped g-C₃N₄ shows a 41.6-fold increase in visible-light-driven hydrogen evolution reaction compared to pure g-C₃N₄.

-

Demonstrates impressive degradation capability for environmental pollutants.

-

-

Z-scheme Configuration: When evaluated as part of a CCN/cadmium sulfide hybrid in a Z-scheme configuration, the system promotes visible hydrogen evolution reaction yield to 9.02 mmol g⁻¹ h⁻¹, reported as the highest among all CCN systems .

| Hazard Information | Classification/Statement |

|---|---|

| Hazard Statements | H302 (Harmful if swallowed) |

| H319 (Causes serious eye irritation) | |

| H361d (Suspected of damaging the unborn child) | |

| Hazard Classifications | Acute Toxicity 4 (Oral) |

| Eye Irritation 2 | |

| Reproductive Toxicity 2 | |

| Storage Class | 11 - Combustible Solids |

| Special Considerations | Hygroscopic - store in a dry environment |

| Store at room temperature under inert atmosphere |

Proper personal protective equipment should be employed when handling cesium acetate, including eye shields, appropriate gloves, and respiratory protection (N95 type in US) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume